molecular formula C2H12FeN2O4+4 B1237712 Tetraaquadicyanidoiron

Tetraaquadicyanidoiron

Cat. No.: B1237712
M. Wt: 183.97 g/mol
InChI Key: LZTZBXMIUGGATF-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraaquadicyanidoiron is a coordination complex with the tentative formula [Fe(H₂O)₄(CN)₂], where iron (Fe) serves as the central metal ion. The compound features four aqua (H₂O) ligands and two cyanido (CN⁻) ligands in its coordination sphere. This octahedral geometry is stabilized by the mixed ligand environment, with water acting as a neutral ligand and cyanide as a stronger field ligand. The synthesis typically involves the reaction of iron salts (e.g., FeCl₃ or Fe(NO₃)₃) with cyanide sources (e.g., KCN) under controlled pH conditions to prevent ligand displacement or hydrolysis .

Properties

Molecular Formula

C2H12FeN2O4+4

Molecular Weight

183.97 g/mol

IUPAC Name

tetraoxidanium;iron(2+);dicyanide

InChI

InChI=1S/2CN.Fe.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;;/p+4

InChI Key

LZTZBXMIUGGATF-UHFFFAOYSA-R

Canonical SMILES

[C-]#N.[C-]#N.[OH3+].[OH3+].[OH3+].[OH3+].[Fe+2]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Ligand Effects

Ligand Type Field Strength Example Compound Application
CN⁻ Strong Prussian Blue Pigments, Ion Storage
H₂O Weak [Fe(H₂O)₆]³⁺ Water Treatment
Phosphine-Alkene Moderate Fe-phosphine-alkene Catalysis

Table 2: Magnetic and Structural Data

Compound Spin State Geometry Magnetic Moment (µeff)
This compound High-spin Octahedral ~5.9 µB
Prussian Blue Low-spin Cubic ~0 µB (diamagnetic)
[Fe(CN)₆]³⁻ Low-spin Octahedral ~1.7 µB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraaquadicyanidoiron
Reactant of Route 2
Tetraaquadicyanidoiron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.